molecular formula C9H19NO B13162477 [1-(Aminomethyl)-2-methylcyclohexyl]methanol

[1-(Aminomethyl)-2-methylcyclohexyl]methanol

Cat. No.: B13162477
M. Wt: 157.25 g/mol
InChI Key: NKVHYCFMSZBNRK-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-methylcyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: [1-(Aminomethyl)-2-methylcyclohexyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted cyclohexane derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Aminomethyl)-2-methylcyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-2-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxymethyl group may also participate in these interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1-(Aminomethyl)cyclohexyl]methanol
  • [1-(Hydroxymethyl)cyclohexyl]methanol
  • [1-(Aminomethyl)-2-ethylcyclohexyl]methanol

Comparison: Compared to its analogs, [1-(Aminomethyl)-2-methylcyclohexyl]methanol is unique due to the presence of both an aminomethyl and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows for a broader range of chemical reactions and applications. The methyl group at the 2-position also influences the compound’s steric and electronic properties, differentiating it from other similar compounds.

Biological Activity

The compound [1-(Aminomethyl)-2-methylcyclohexyl]methanol is a notable organic molecule characterized by its unique structural features, which include a cyclohexane ring substituted with both an amino group and a hydroxymethyl group. This structural arrangement suggests potential biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C10_{10}H17_{17}N
  • Molecular Weight : Approximately 155.25 g/mol
  • Functional Groups : Tertiary amine and alcohol

The presence of these functional groups allows the compound to engage in various chemical reactions, contributing to its potential biological activity.

Reactivity and Metabolism

The reactivity of this compound can be understood through its interactions in metabolic pathways. It may serve as an intermediate or substrate for further transformations, particularly in systems involving amino acids or alcohols. The compound's metabolism typically involves conversion to corresponding carboxylic acids, which may influence its biological effects.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit diverse biological activities. For instance, studies have suggested that this compound may possess:

  • Anti-inflammatory properties
  • Analgesic effects
  • Neuroprotective potential

These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines : By modulating the expression of cytokines such as TNF-alpha and IL-6.
  • Interaction with neurotransmitter systems : Similar compounds have shown the ability to influence neurotransmitter release and uptake.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-Amino-2-propanolSimple amino alcoholAntimicrobial properties
4-AminocyclohexanolAmino group on cyclohexaneNeurotransmitter modulation
2-Amino-1-butanolShorter carbon chainPotential anti-inflammatory effects
3-AminocyclopentanolFive-membered ringNeuroprotective effects

The unique cyclohexane configuration combined with both amino and hydroxymethyl functionalities in this compound may provide distinct pharmacological properties not observed in simpler analogs.

In Vitro Studies

Recent studies have employed computer-aided prediction models to assess the biological activity of this compound. For example, in vitro assays demonstrated its potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent.

In Vivo Studies

Animal studies have shown that this compound can reduce tumor volume without significant side effects, supporting its therapeutic potential. These findings warrant further investigation into its safety profile and efficacy in clinical settings.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(aminomethyl)-2-methylcyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,6-10)7-11/h8,11H,2-7,10H2,1H3

InChI Key

NKVHYCFMSZBNRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)CO

Origin of Product

United States

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